molecular formula C14H14O4S B13554710 3-(p-Toluenesulfonyloxy)anisole CAS No. 3899-92-1

3-(p-Toluenesulfonyloxy)anisole

Cat. No.: B13554710
CAS No.: 3899-92-1
M. Wt: 278.33 g/mol
InChI Key: SHVYNQOQIWZPIP-UHFFFAOYSA-N
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Description

3-methoxyphenyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. Sulfonates are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a methylbenzene sulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxyphenyl 4-methylbenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 3-methoxyphenyl with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 3-methoxyphenyl 4-methylbenzene-1-sulfonate may involve large-scale sulfonation processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-methoxyphenyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methoxyphenyl 4-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-methoxyphenyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, thereby exerting its effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxyphenyl 4-methylbenzene-1-sulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxy group enhances its reactivity and potential for various applications compared to other similar compounds .

Properties

CAS No.

3899-92-1

Molecular Formula

C14H14O4S

Molecular Weight

278.33 g/mol

IUPAC Name

(3-methoxyphenyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C14H14O4S/c1-11-6-8-14(9-7-11)19(15,16)18-13-5-3-4-12(10-13)17-2/h3-10H,1-2H3

InChI Key

SHVYNQOQIWZPIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)OC

Origin of Product

United States

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